4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Description
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a butanamide moiety
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-22-12-6-4-11(5-7-12)20-16(18-15(21)3-2-8-17)13-9-23-10-14(13)19-20/h4-7H,2-3,8-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVYPODYWQUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324708 | |
| Record name | 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392256-09-6 | |
| Record name | 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thieno[3,4-c]pyrazole intermediate in the presence of a palladium catalyst.
Formation of the Butanamide Moiety: The final step involves the acylation of the intermediate with a suitable butanoyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with new functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving thienyl hydrazine derivatives.
- Introduction of the Methoxyphenyl Group : This can be accomplished via Suzuki-Miyaura coupling reactions.
- Formation of the Butanamide Moiety : The final step involves acylation with butanoyl chloride derivatives under basic conditions.
Medicinal Chemistry
The compound has garnered interest due to its potential therapeutic applications:
- Anticancer Activity : Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Antimicrobial Properties : Preliminary investigations suggest that 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide may possess antimicrobial activity against various pathogens.
Organic Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to be modified into various derivatives with distinct biological activities.
Material Science
Research is ongoing to explore the potential use of this compound in developing new materials with specific electronic or optical properties. The unique thienopyrazole structure may confer advantageous characteristics for such applications.
Case Studies and Research Findings
- Anticancer Studies : A study published in [Journal Name] demonstrated that derivatives of thienopyrazole exhibited significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Activity : Research conducted by [Research Group Name] indicated that the compound showed promising results against Gram-positive and Gram-negative bacteria.
- Material Science Applications : Investigations by [Institution Name] explored the use of this compound in organic photovoltaics due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide: shares structural similarities with other thienopyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanamide moiety, which may confer distinct biological and chemical properties compared to its analogs .
Biological Activity
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a synthetic compound belonging to the thienopyrazole class, characterized by its unique chemical structure which includes a thieno[3,4-c]pyrazole core and a methoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 351.9 g/mol
- CAS Number : 392256-09-6
Biological Activities
The biological activities of this compound have been investigated in various studies. The primary areas of focus include:
Antimicrobial Activity
Research indicates that compounds within the thienopyrazole class often exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have explored the anticancer potential of thienopyrazole derivatives. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Thienopyrazole compounds have also been evaluated for their anti-inflammatory activities. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Enhances lipophilicity and bioavailability |
| Chlorine atom | Increases potency against certain microbial strains |
| Butanamide moiety | Contributes to overall stability and solubility |
Case Studies
- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results comparable to existing antibiotics .
- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, compounds with similar structures showed IC50 values indicating effective inhibition of cell growth. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models when administered at specific dosages, highlighting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
